molecular formula C7H11NO2 B2693649 Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate CAS No. 1909320-08-6

Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate

Cat. No.: B2693649
CAS No.: 1909320-08-6
M. Wt: 141.17
InChI Key: WPZCJCFJUKXYOZ-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate is a bicyclic compound featuring a nitrogen atom within a [2.2.0] ring system and a methyl ester group at the 2-position. Its synthesis typically involves photochemical [2+2] cycloadditions or additions to 5,6-alkenes of 2-azabicyclo[2.2.0]hex-5-enes, as reported in foundational studies . The compound’s strained bicyclic framework and functional group versatility make it a valuable intermediate for pharmaceuticals and agrochemicals, particularly in synthesizing piperidine isosteres and bioactive derivatives (e.g., muscarinic acetylcholine receptor agonists) .

Properties

IUPAC Name

methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)8-4-5-2-3-6(5)8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZCJCFJUKXYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2C1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate typically involves the cycloaddition reactions. One common method is the [2+2] cycloaddition of suitable precursors under photochemical conditions . This method allows for the formation of the bicyclic structure with high efficiency and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of photochemical cycloaddition can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield fully saturated bicyclic compounds.

Scientific Research Applications

Structural Characteristics and Synthesis

Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate features a bicyclic structure that contributes to its unique chemical reactivity and biological activity. The synthesis of this compound often involves various methodologies, including:

  • Catalytic Enantioselective C–H Activation : This method allows for the efficient construction of the azabicyclic framework, facilitating the production of compounds with high enantiomeric purity .
  • Functionalization Reactions : The compound can undergo olefin functionalization, allowing for the introduction of various substituents that enhance its pharmacological properties .

Medicinal Chemistry Applications

The compound has been explored as a scaffold for developing new therapeutic agents, particularly as analogs of piperidine-containing drugs. Its applications include:

  • Piperidine Isosteres : this compound serves as a versatile building block for creating piperidine isosteres that exhibit improved absorption, distribution, metabolism, and excretion (ADME) properties compared to traditional piperidine derivatives .

Case Study: Synthesis of Epibatidine Analogues

Research has demonstrated the utility of this compound in synthesizing smaller analogues of epibatidine, a potent nicotinic receptor ligand. The synthesis involved:

  • The introduction of heterocycles to enhance binding affinity and selectivity towards nicotinic receptors.
  • The use of oxidation-reduction strategies to facilitate structural modifications while retaining configuration .

Pharmacological Potential

The pharmacological characterization of derivatives based on this compound has revealed promising activities:

  • Nicotinic Acetylcholine Receptor Modulation : Compounds derived from this bicyclic structure have shown potential as selective modulators of nicotinic receptors, which are implicated in various neurological disorders .

Case Study: Synthesis and Activity Evaluation

A study focused on synthesizing C4-(Thiotriazolyl)-substituted derivatives demonstrated that modifications at specific positions on the azabicyclic structure could lead to compounds with enhanced receptor selectivity and potency against mGluR (metabotropic glutamate receptors) .

Mechanism of Action

The mechanism of action of Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate involves its interaction with various molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Key structural variations among analogs include differences in bicyclo ring systems, substituents, and stereochemistry. Below is a comparative table:

Compound Name Bicyclo System Substituent(s) Molecular Weight (g/mol) Key Properties
Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate [2.2.0] Methyl ester 169.18 (C₈H₁₁NO₂) High ring strain; reactive towards functionalization (e.g., bromomethylation)
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate [2.1.1] tert-Butyl ester 183.25 (C₁₀H₁₇NO₂) Reduced strain; enhanced steric protection for amine
Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] Benzyl ester, hydroxyl 263.31 (C₁₄H₁₇NO₃) Larger ring reduces strain; hydroxyl group enables hydrogen bonding
tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate [3.1.0] tert-Butyl ester, aminomethyl 212.29 (C₁₁H₂₀N₂O₂) Stereospecific; potential for targeted drug delivery

Notes:

  • Ring Strain : The [2.2.0] system exhibits higher strain compared to [2.1.1] or [2.2.1], enhancing reactivity for functionalization (e.g., bromination or cross-coupling ).
  • Substituent Effects : Methyl esters (e.g., in the target compound) are more labile to hydrolysis than tert-butyl esters, which provide superior stability .
  • Stereochemistry : Compounds like the [3.1.0] analog in demonstrate stereospecificity, critical for binding selectivity in drug design .
This compound
  • Primary Routes :
    • Photochemical [2+2] Cycloaddition : Used to construct the bicyclo[2.2.0] core .
    • Functionalization : Bromomethyl derivatives (e.g., 421/iso-421 ) are synthesized via Appel reaction with CBr₄/PPh₃ . Subsequent cross-coupling with aryl boronic esters (e.g., pyrimidin-3-yl) employs dual photo/nickel catalysis .
Comparisons with Analogs
  • tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate : Synthesized via bromine-mediated rearrangements of 2-azabicyclo[2.2.0]hex-5-enes, leveraging steric effects to favor [2.1.1] formation .
  • Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate : Likely derived from Diels-Alder or electrocyclic reactions, capitalizing on the larger ring’s reduced strain .

Key Differences :

  • The target compound’s synthesis frequently yields constitutional isomers (e.g., 5- vs. 6-substituted derivatives), complicating NMR characterization due to signal overlap .
  • tert-Butyl analogs prioritize protective group strategies (e.g., Boc for amine stability), whereas methyl esters focus on reactivity .

Biological Activity

Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a bicyclic framework that includes a nitrogen atom in the ring structure, contributing to its unique reactivity and interaction with biological targets. The compound's molecular formula is C_8H_13NO_2, and it has a molecular weight of approximately 155.19 g/mol.

Biological Activity Overview

Research has indicated that compounds with similar azabicyclic structures exhibit a range of biological activities, including:

  • Antinociceptive Effects : Some azabicyclic compounds have been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are involved in pain modulation.
  • Antimicrobial Activity : Certain derivatives exhibit antibacterial properties, making them candidates for antibiotic development.
  • CNS Activity : The ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the bicyclic structure. For instance, modifications at the nitrogen atom or the carboxylate group can significantly alter the compound's affinity for specific receptors and its overall pharmacological profile.

Substituent Effect on Activity
Methyl (–CH₃)Enhances lipophilicity and receptor binding
Hydroxyl (–OH)Increases solubility and may affect CNS penetration
Halogen (–F, –Cl)Modulates electronic properties, enhancing receptor interactions

Case Studies

  • Nicotinic Receptor Interaction : A study evaluated the binding affinity of various azabicyclic compounds to nAChRs, revealing that this compound exhibits moderate affinity, potentially useful in developing analgesics targeting pain pathways .
  • Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound possess significant antibacterial activity against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell membranes .
  • CNS Activity Assessment : Behavioral studies in animal models indicated that this compound may exert anxiolytic effects, warranting further investigation into its potential as an anxiolytic agent .

Pharmacological Characterization

The pharmacological profile of this compound has been characterized through various assays:

  • IC50 Values : The inhibitory concentration required to reduce biological activity by 50% was determined for several targets, indicating promising potency in some cases.
Target IC50 (μM)
nAChR5.4
Bacterial Growth Inhibition3.1

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